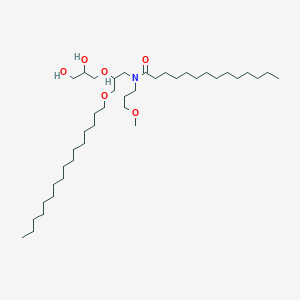
Aqua-ceramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cetyloxypropyl glyceryl methoxypropyl myristamide is a synthetic compound known for its surfactant properties. It is commonly used in cosmetic and personal care products due to its ability to enhance the texture and stability of formulations. The compound is characterized by its long hydrophobic tail and hydrophilic head, which allows it to interact with both water and oil phases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cetyloxypropyl glyceryl methoxypropyl myristamide involves several steps. The process typically starts with the reaction of myristic acid with glycidol to form glyceryl myristate. This intermediate is then reacted with cetyloxypropylamine and methoxypropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of cetyloxypropyl glyceryl methoxypropyl myristamide is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to maintain optimal reaction conditions, and the product is purified through distillation or crystallization techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Cetyloxypropyl glyceryl methoxypropyl myristamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Cetyloxypropyl glyceryl methoxypropyl myristamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability.
Biology: The compound is employed in cell culture studies to improve cell membrane permeability.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to enhance the bioavailability of active ingredients.
Industry: The compound is widely used in the formulation of cosmetics, personal care products, and detergents for its emulsifying and stabilizing properties.
Wirkmechanismus
The mechanism of action of cetyloxypropyl glyceryl methoxypropyl myristamide involves its interaction with lipid bilayers and proteins. The compound’s hydrophobic tail inserts into lipid membranes, disrupting their structure and increasing permeability. This property makes it useful in enhancing the delivery of active ingredients in pharmaceutical formulations. Additionally, the hydrophilic head interacts with proteins, potentially altering their function and stability.
Vergleich Mit ähnlichen Verbindungen
Cetyloxypropyl glyceryl methoxypropyl myristamide is unique due to its specific combination of hydrophobic and hydrophilic groups, which provides excellent surfactant properties. Similar compounds include:
Glyceryl monostearate: Another surfactant used in cosmetics and pharmaceuticals.
Cetyl alcohol: Commonly used as an emulsifier and thickening agent.
Stearic acid: Used in the production of soaps and detergents.
Compared to these compounds, cetyloxypropyl glyceryl methoxypropyl myristamide offers enhanced stability and emulsifying properties, making it a preferred choice in various applications.
Eigenschaften
CAS-Nummer |
185740-18-5 |
|---|---|
Molekularformel |
C40H81NO6 |
Molekulargewicht |
672.1 g/mol |
IUPAC-Name |
N-[2-(2,3-dihydroxypropoxy)-3-hexadecoxypropyl]-N-(3-methoxypropyl)tetradecanamide |
InChI |
InChI=1S/C40H81NO6/c1-4-6-8-10-12-14-16-17-18-20-22-24-26-28-33-46-37-39(47-36-38(43)35-42)34-41(31-29-32-45-3)40(44)30-27-25-23-21-19-15-13-11-9-7-5-2/h38-39,42-43H,4-37H2,1-3H3 |
InChI-Schlüssel |
KHWYIJAORSAUBD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(CN(CCCOC)C(=O)CCCCCCCCCCCCC)OCC(CO)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(CN(CCCOC)C(=O)CCCCCCCCCCCCC)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


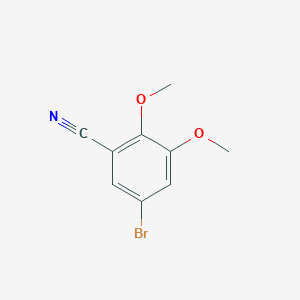
![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)
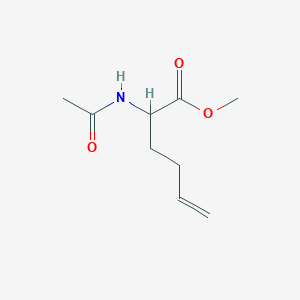
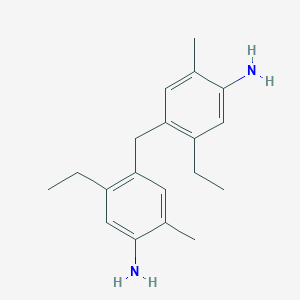

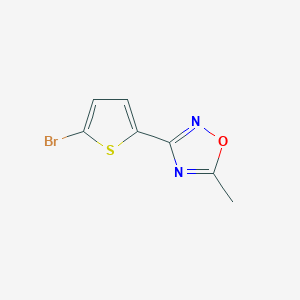

![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)
![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine](/img/structure/B65620.png)
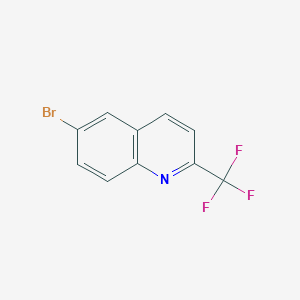


![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)

